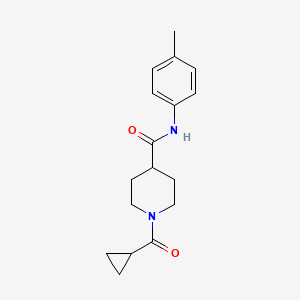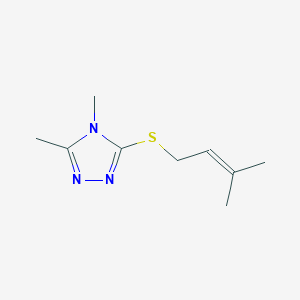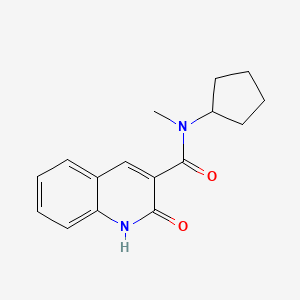
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMTB is a synthetic molecule that belongs to the pyrazole class of compounds and has a molecular weight of 267.34 g/mol.
作用机制
The mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in various cellular processes. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the activity of carbonic anhydrase IX, which is involved in the regulation of pH homeostasis and cell survival. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the production of pro-inflammatory cytokines by blocking the activation of transcription factors such as nuclear factor-kappa B.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide induces apoptosis, inhibits cell proliferation, and reduces the invasiveness of cancer cells. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide reduces the production of reactive oxygen species and inhibits the activation of inflammatory pathways. In neuronal cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide protects against oxidative stress and reduces the production of amyloid-beta peptides.
实验室实验的优点和局限性
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a therapeutic agent for the treatment of various types of cancer.
2. Studying the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in various cellular processes to identify new targets for drug development.
3. Developing new synthetic methods for the production of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide to improve its yield and purity.
4. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a diagnostic tool for cancer imaging.
5. Studying the pharmacokinetics and pharmacodynamics of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in vivo to determine its efficacy and safety in animal models.
Conclusion:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, and has potential use as a therapeutic agent for the treatment of several diseases. Further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to develop new applications for this promising compound.
合成方法
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized using a simple and efficient method that involves the reaction of 3,5-dimethylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as N,N-dimethylformamide to yield the final compound, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
科学研究应用
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for carbonic anhydrase IX.
In pharmacology, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZCUXPUOPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)